molecular formula C10H11IO2 B566073 Methyl 4-ethyl-3-iodobenzoate CAS No. 51885-91-7

Methyl 4-ethyl-3-iodobenzoate

Cat. No. B566073
CAS RN: 51885-91-7
M. Wt: 290.1
InChI Key: JTKHZRNJWHCKFS-UHFFFAOYSA-N
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Description

Methyl 4-ethyl-3-iodobenzoate is a chemical compound with the molecular formula C10H11IO2 . It has a molecular weight of 290.1 . It is typically stored in a dark, dry place at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for Methyl 4-ethyl-3-iodobenzoate is 1S/C10H11IO2/c1-3-7-4-5-8(6-9(7)11)10(12)13-2/h4-6H,3H2,1-2H3 . This indicates that the compound contains 10 carbon atoms, 11 hydrogen atoms, 1 iodine atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

Methyl 4-ethyl-3-iodobenzoate is a liquid . It is typically stored in a dark, dry place at temperatures between 2-8°C .

Scientific Research Applications

  • Difluoromethylation of Methyl 4-Hydroxy-3-iodobenzoate : A study demonstrated the difluoromethylation of methyl 4-hydroxy-3-iodobenzoate on a multikilogram scale, addressing safety and practicality concerns in the process. This chemical transformation was accomplished safely and effectively on a large scale, producing high yields and purity (Sperry & Sutherland, 2011).

  • Synthesis and Analysis of Oxadiazolines Compounds : Ethyl 3-iodobenzoate was synthesized and used to create various oxadiazolines compounds, with their structures confirmed by IR spectroscopy. This research contributes to the understanding and development of new chemical compounds (H. Jun, 2011).

  • Synthesis of Carbazole Alkaloids : Copper-promoted N-arylation of methyl 4-amino-3-iodobenzoate with boronic acids, followed by palladium-catalyzed intramolecular C–H arylation, provided an efficient route to methyl carbazole-3-carboxylate derivatives. This methodology was utilized in synthesizing various naturally occurring carbazole alkaloids (Rasheed et al., 2014).

  • Catalyst-Free P-C Coupling Reactions : Research demonstrated the catalyst-free P-C coupling reactions of bromobenzoic acids with secondary phosphine oxides under microwave irradiation in water. This study included the use of 4-iodobenzoic acid, contributing to advancements in chemical synthesis techniques (Jablonkai & Keglevich, 2015).

  • Alkaline Ethanolysis and Hydrolysis Studies : The kinetics of simultaneous hydrolysis and ethanolysis of methyl 4-hydroxybenzoate were studied in alkaline conditions. This research provides valuable insights into the chemical behavior of related benzoate esters in different solvent systems (Sunderland & Watts, 1985).

Safety And Hazards

Methyl 4-ethyl-3-iodobenzoate is associated with several hazard statements including H227, H315, H319, H335, and H412 . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

properties

IUPAC Name

methyl 4-ethyl-3-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO2/c1-3-7-4-5-8(6-9(7)11)10(12)13-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKHZRNJWHCKFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661056
Record name Methyl 4-ethyl-3-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-ethyl-3-iodobenzoate

CAS RN

51885-91-7
Record name Methyl 4-ethyl-3-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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